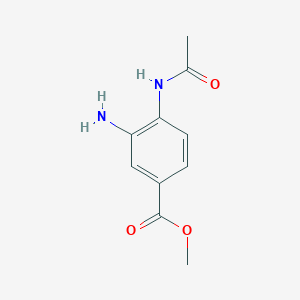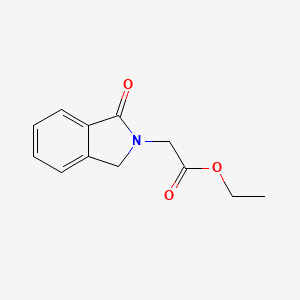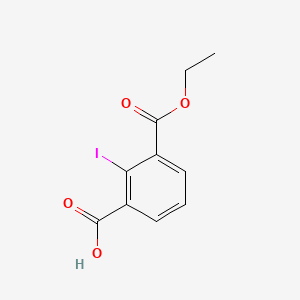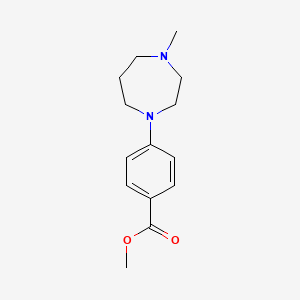
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate ester and a diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate typically involves the reaction of 4-methyl-1,4-diazepane with methyl 4-bromobenzoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the diazepane ring.
Applications De Recherche Scientifique
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate involves its interaction with specific molecular targets. The diazepane ring can bind to receptors or enzymes, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)methyl]benzoate
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or functional groups.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-15-8-3-9-16(11-10-15)13-6-4-12(5-7-13)14(17)18-2/h4-7H,3,8-11H2,1-2H3 |
Clé InChI |
MUOMVTVGGQAORJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



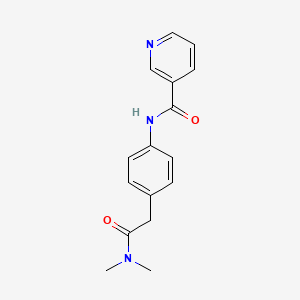
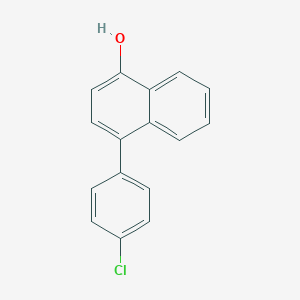

![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)


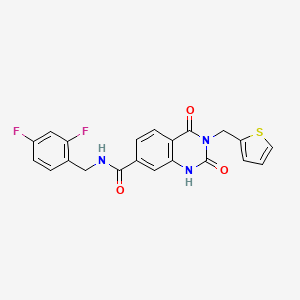
![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)

